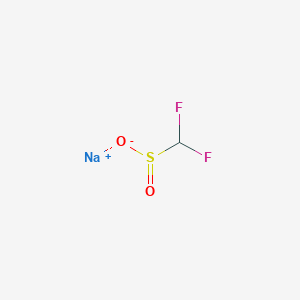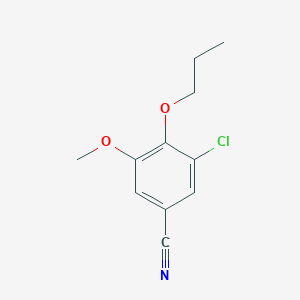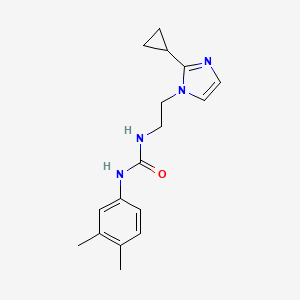
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea, also known as CPI-455, is a small molecule inhibitor that targets the bromodomain and extra-terminal domain (BET) family of proteins. BET proteins are involved in regulating gene expression through their interaction with acetylated histones, and their inhibition has been shown to have potential therapeutic applications in cancer, inflammation, and other diseases.
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds related to 1-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-3-(3,4-dimethylphenyl)urea often focuses on the synthesis and characterization of complex molecules. For instance, studies have demonstrated the utility of related ureas in the formation of compounds with specific ring systems, such as the benz[h]imidazo[1,2-c]quinazoline ring system, which is synthesized through a double cyclization process from related precursors (Petridou-Fischer & Papadopoulos, 1984). Additionally, the photochemical dimerization of esters, involving molecules with imidazolyl groups, further exemplifies the synthetic versatility and reactivity of compounds in this class (D’Auria & Racioppi, 1998).
Mechanistic Studies and Applications
Mechanistic studies into the chemistry of ureas have shed light on the reactions of urea derivatives with various organic molecules, revealing insights into the formation of imidazolin-2-ones and other cyclic compounds. Such research underscores the fundamental reactions that urea derivatives can undergo, which are crucial for developing synthetic methodologies and understanding biological processes (Butler & Hussain, 1981).
Advanced Materials and Sensing Applications
Research into imidazole derivatives has also extended into the development of advanced materials, such as lanthanide metal-organic frameworks (MOFs) that exhibit luminescence properties. These frameworks are synthesized using dimethylphenyl imidazole dicarboxylate-based ligands and have potential applications in luminescence sensing of benzaldehyde and its derivatives, showcasing the application of related urea and imidazole compounds in creating functional materials for chemical sensing (Shi et al., 2015).
Antibacterial Agents
The synthesis of novel heterocyclic compounds containing a sulfonamido moiety from precursors related to the mentioned urea demonstrates the ongoing exploration into compounds with potential antibacterial properties. Such research efforts are directed toward finding new antibacterial agents, highlighting the relevance of urea derivatives in medicinal chemistry (Azab, Youssef, & El-Bordany, 2013).
properties
IUPAC Name |
1-[2-(2-cyclopropylimidazol-1-yl)ethyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-12-3-6-15(11-13(12)2)20-17(22)19-8-10-21-9-7-18-16(21)14-4-5-14/h3,6-7,9,11,14H,4-5,8,10H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDTWTPAGQCLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCCN2C=CN=C2C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
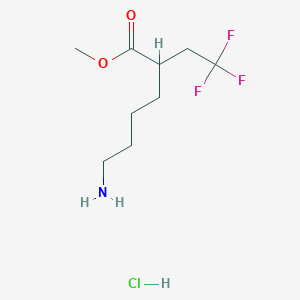
![2-Methylbutyl 2-cyano-2-[3-(4-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2935536.png)
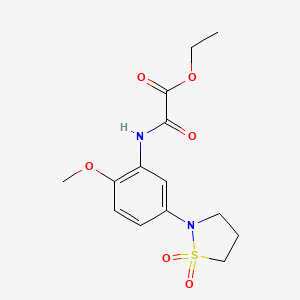

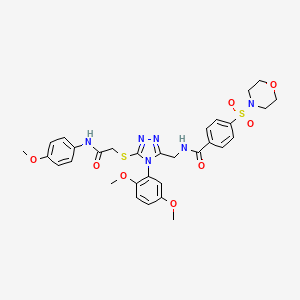
![(2Z)-8-(1,3-benzodioxol-5-ylmethyl)-2-(pyridin-3-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2935540.png)
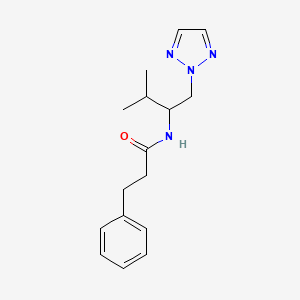
![(Z)-2-(3,4-dimethylphenyl)-N-(7-(prop-2-yn-1-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)acetamide](/img/structure/B2935545.png)
![tert-Butyl 2-amino-9-azabicyclo[4.2.1]nonane-9-carboxylate](/img/structure/B2935547.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2935550.png)
